![molecular formula C17H18O3 B1297870 Methyl 3-(4-(benzyloxy)phenyl)propanoate CAS No. 24807-40-7](/img/structure/B1297870.png)
Methyl 3-(4-(benzyloxy)phenyl)propanoate
Overview
Description
Methyl 3-(4-(benzyloxy)phenyl)propanoate is a chemical compound with the CAS Number: 24807-40-7 . It has a linear formula of C17H18O3 . The IUPAC name for this compound is methyl 3-[4-(benzyloxy)phenyl]propanoate . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of Methyl 3-(4-(benzyloxy)phenyl)propanoate can be represented by the InChI code: 1S/C17H18O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3 . This compound has a molecular weight of 270.33 .Physical And Chemical Properties Analysis
Methyl 3-(4-(benzyloxy)phenyl)propanoate is a solid at room temperature . It has a molecular weight of 270.33 .Scientific Research Applications
Chemical Synthesis
“Methyl 3-(4-(benzyloxy)phenyl)propanoate” is used in chemical synthesis. For instance, it can be synthesized by adding BnBr to a suspension of K2CO3 and methyl 3-(4-hydroxyphenyl)propanoate in CH3CN .
Anticancer Research
This compound has been used in the design and synthesis of a novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives . These derivatives have shown promising EGFR kinase inhibitory as well as antiproliferative activities against various human cancer cell lines, including:
Drug Discovery
Due to its potential anticancer properties, “Methyl 3-(4-(benzyloxy)phenyl)propanoate” could be a valuable compound in drug discovery and development .
Biochemical Research
“Methyl 3-(4-(benzyloxy)phenyl)propanoate” can be used in biochemical research due to its unique chemical structure and properties .
Pharmaceutical Research
This compound can be used in pharmaceutical research, particularly in the development of new therapeutic agents .
Material Science
“Methyl 3-(4-(benzyloxy)phenyl)propanoate” could potentially be used in material science research, given its unique chemical properties .
Safety and Hazards
The safety information available indicates that Methyl 3-(4-(benzyloxy)phenyl)propanoate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
properties
IUPAC Name |
methyl 3-(4-phenylmethoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAMAAXKDLWBKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335506 | |
Record name | METHYL 3-(4-(BENZYLOXY)PHENYL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24807-40-7 | |
Record name | METHYL 3-(4-(BENZYLOXY)PHENYL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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